molecular formula C29H23NO5S B2618404 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1357748-50-5

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2618404
CAS No.: 1357748-50-5
M. Wt: 497.57
InChI Key: XXJLMYVTALLZFG-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazine ring, a benzyloxyphenyl group, and a methoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazine ring, the introduction of the benzyloxyphenyl group, and the attachment of the methoxybenzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to achieve a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)phenylboronic acid pinacol ester
  • 4-(benzyloxy)phenol
  • 4-benzyloxybenzylamine

Uniqueness

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its combination of a benzothiazine ring, a benzyloxyphenyl group, and a methoxybenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Molecular Formula and Weight

  • Molecular Formula: C23H22N2O3S
  • Molecular Weight: 398.49 g/mol

Structural Features

The compound features a benzothiazine core, characterized by:

  • A benzyloxy group that enhances lipophilicity.
  • A methoxybenzoyl moiety that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds often exhibit antimicrobial properties. A study by Deshmukh et al. (2007) demonstrated that various benzothiazine derivatives were synthesized and evaluated for their antimicrobial activity, showing promising results against several bacterial strains .

Calcium Channel Blockade

Some studies have explored the calcium channel blocking properties of related benzothiazine compounds. For instance, compounds with similar structures were found to exhibit weak calcium channel blocking activity but showed moderate to potent calmodulin antagonistic effects. This suggests potential applications in managing conditions like hypertension .

Antihypertensive Effects

In vivo studies on spontaneously hypertensive rats indicated that certain benzothiazine derivatives could exert significant antihypertensive effects. These findings highlight the potential of such compounds in cardiovascular therapeutics .

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of benzothiazine derivatives have shown that they can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death, making them candidates for further anticancer drug development .

Case Study 1: Synthesis and Evaluation

In a study published in ResearchGate, researchers synthesized a series of benzothiazine derivatives and assessed their biological activities. They found that modifications at specific positions on the benzothiazine ring significantly influenced both antimicrobial and anticancer activities .

Case Study 2: Clinical Implications

Another study highlighted the effects of a specific benzothiazine derivative on blood pressure regulation in hypertensive models. The results suggested that these compounds could serve as lead candidates for developing new antihypertensive medications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Calcium Channel BlockWeak blockade; moderate calmodulin antagonism
AntihypertensiveSignificant reduction in blood pressure
CytotoxicityInduces apoptosis in cancer cell lines

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO5S/c1-34-24-15-11-22(12-16-24)29(31)28-19-30(26-9-5-6-10-27(26)36(28,32)33)23-13-17-25(18-14-23)35-20-21-7-3-2-4-8-21/h2-19H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJLMYVTALLZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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